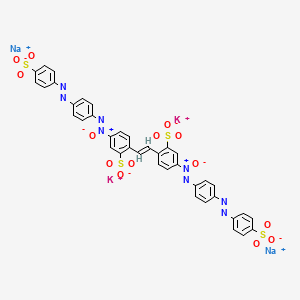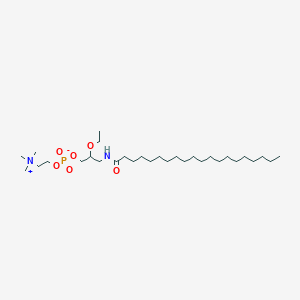
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is a synthetic phospholipid compound. It is structurally characterized by the presence of an eicosanamido group, an ethoxypropyl chain, and a phosphocholine head group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine typically involves the following steps:
Amidation: The initial step involves the formation of the eicosanamido group through the reaction of eicosanoic acid with an appropriate amine under dehydrating conditions.
Phosphorylation: The final step involves the phosphorylation of the intermediate product to introduce the phosphocholine head group. This is typically achieved using phosphoryl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine has several scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is investigated for its potential role in cell membrane structure and function.
Industry: It is used in the development of novel drug delivery systems and as a component in specialized industrial formulations.
Mechanism of Action
The mechanism of action of rac-3-Eicosanamido-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. It is known to inhibit protein kinase C, a key enzyme in signal transduction pathways . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: This compound has a similar structure but with a hexadecanamido group instead of an eicosanamido group.
rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine: Another similar compound with an octadecanamido group.
Uniqueness
rac-3-Eicosanamido-2-ethoxypropyl phosphocholine is unique due to its longer eicosanamido chain, which may confer different biophysical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
149576-20-5 |
|---|---|
Molecular Formula |
C30H63N2O6P |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
[2-ethoxy-3-(icosanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H63N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)31-27-29(36-7-2)28-38-39(34,35)37-26-25-32(3,4)5/h29H,6-28H2,1-5H3,(H-,31,33,34,35) |
InChI Key |
HZHHKNWHKFCVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


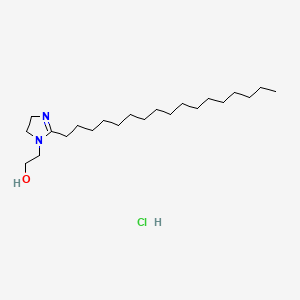
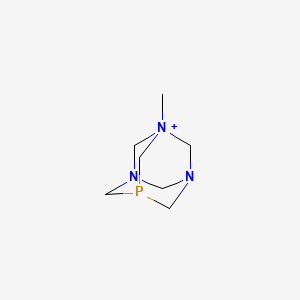
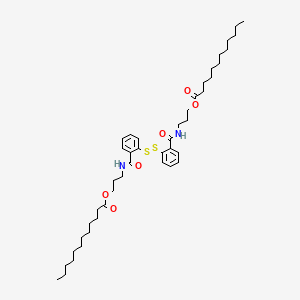
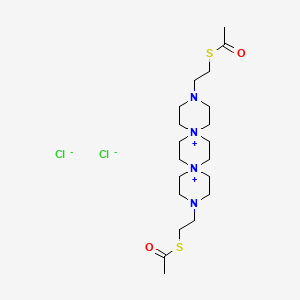

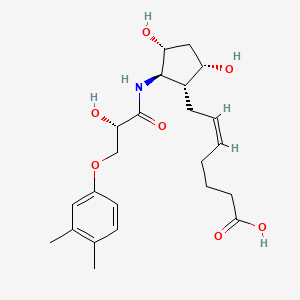
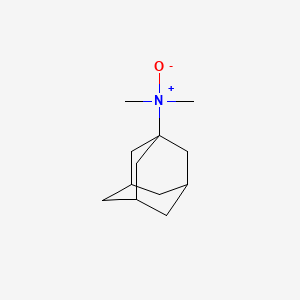

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)



